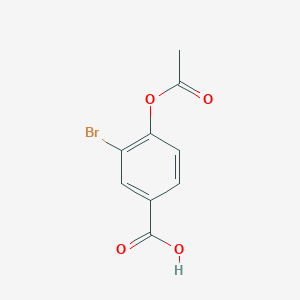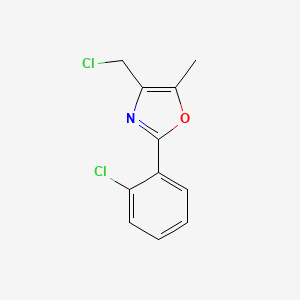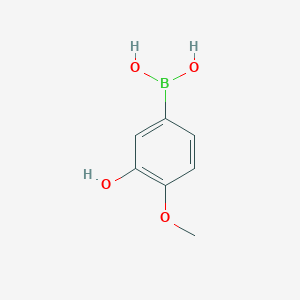
4-Acetoxy-3-bromobenzoic acid
Vue d'ensemble
Description
4-Acetoxy-3-bromobenzoic acid is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers provided focus on the synthesis and properties of various benzoic acid derivatives and their applications in polymer and complex formation. For instance, the synthesis of a benzohydrazone compound derived from a similar structure is described, which is used to create a complex with urease inhibitory activities . Another paper discusses the synthesis of o-acetylbenzoic acids, which are used as precursors for other compounds . The kinetics of 4-acetoxybenzoic acid synthesis, a compound structurally related to 4-acetoxy-3-bromobenzoic acid, is also explored .
Synthesis Analysis
The synthesis of related compounds involves various methods, such as palladium-catalyzed arylation , and the reaction of 4-hydroxybenzoic acid with acetic anhydride . The synthesis of 4-acetoxybenzoic acid, which shares a similar acetoxy functional group with 4-acetoxy-3-bromobenzoic acid, is performed using acetic anhydride in a carrier solvent, indicating a potential pathway for synthesizing the compound . The bulk condensation of 4-hydroxybenzoic acid with acetic anhydride is also mentioned as a simple and cost-effective method for producing high molecular weight poly(4-hydroxybenzoate)s .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques such as IR, UV-vis, (1)H NMR spectra, and single crystal X-ray diffraction . These methods provide insights into the coordination of ligands to metal atoms, as seen in the oxovanadium complex derived from a benzohydrazone ligand . The octahedral coordination of the vanadium atom in the complex is a point of interest for understanding the molecular structure of metal complexes involving benzoic acid derivatives.
Chemical Reactions Analysis
The chemical reactions involving benzoic acid derivatives include their use as monomers for polymerization , and their ability to inhibit urease when part of a complex . The kinetics of the reaction between 4-hydroxybenzoic acid and acetic anhydride is studied to understand the synthesis process of 4-acetoxybenzoic acid . Additionally, the bulk copolymerization of 4-acetoxybenzoic acid with other compounds is investigated, revealing a change in mechanism from acidolysis to phenolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are crucial for their applications. The thermal analysis of the oxovanadium complex indicates its stability and potential use in inhibitory activities . The polymerization of 4-hydroxybenzoic acid derivatives leads to high molecular weight polymers with varying degrees of crystallinity and thermal stability, depending on the synthetic procedure . The byproducts and molecular weight of copolymers synthesized from 4-acetoxybenzoic acid are studied to understand the side reactions and end groups present in the polymer chain .
Applications De Recherche Scientifique
Hydrolysis Studies
The basic hydrolysis of 4-acetoxybenzoic acid has been studied in the context of cationic micelles, with results showing that the determined second-order rate constants in micelles are smaller than those in water. This suggests potential applications in understanding the behavior of aromatic esters in different environments (S. Vera & E. Rodenas, 1986).
Degradation by Bacterial Strains
Research on the degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa highlights the organism's ability to degrade various halobenzoates. This could imply potential applications in bioremediation or understanding microbial pathways for environmental cleanup (F. K. Higson & D. Focht, 1990).
Electrophilic Substitution Reactions
The electrophilic substitution reactions of benzo[b]thiophen derivatives, including compounds similar to 4-acetoxy-3-bromobenzoic acid, have been explored. Such studies are significant for the synthesis of specialized organic compounds and could inform the design of new molecules in pharmaceuticals or material science (K. Clarke, R. M. Scrowston & T. M. Sutton, 1973).
Structural Analysis and Bonding
Investigations into the crystal structures of related bromobenzoic acids reveal insights into intermolecular interactions, such as halogen bonding. This information is crucial for designing new materials and understanding molecular interactions in various fields, including pharmaceuticals and material science (Pablo A. Raffo et al., 2016).
Catalyst-free Reactions in Water
Research on catalyst-free P-C coupling reactions of halobenzoic acids in water under microwave irradiation opens up new avenues in green chemistry and pharmaceutical synthesis, emphasizing the importance of environmentally friendly and efficient synthesis methods (Erzsébet Jablonkai & G. Keglevich, 2015).
Anaerobic Met
abolism StudyA study on the metabolism of m-cresol by methanogenic cultures, which involves compounds similar to 4-Acetoxy-3-bromobenzoic acid, demonstrates the incorporation of CO2 and formation of related benzoic acids. This research is significant for understanding complex biochemical pathways and could have implications in environmental science and biotechnology (D. Roberts, P. Fedorak & S. Hrudey, 1990).
Polymer Synthesis and Analysis
Investigations into the kinetics of polymerization of similar acetoxybenzoic acids provide valuable insights for the development of high-temperature polymers. This area of research is crucial for the advancement of materials science, particularly in creating new polymers with specific thermal and mechanical properties (N. Vora, J. Biernacki, D. J. Crouse & D. Swartling, 2003).
Biosynthesis of Value-Added Compounds
The role of 4-Hydroxybenzoic acid, a compound structurally related to 4-Acetoxy-3-bromobenzoic acid, in the biosynthesis of various bioproducts is explored. This has implications for biotechnological applications in diverse fields such as food, cosmetics, pharmacy, and more (Songwei Wang et al., 2018).
Nematicidal Activity Study
Research into the nematicidal activity of compounds related to bromobenzoic acids provides insights into potential applications in agriculture, specifically for the development of new organic pesticide agents (Raúl Velasco-Azorsa et al., 2022).
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic groups involved in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-Acetoxy-3-bromobenzoic acid may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, thereby affecting various biochemical pathways involving these bonds.
Pharmacokinetics
Its predicted properties include a boiling point of 3935±370 °C and a density of 1623±006 g/cm3 . These properties could potentially impact its bioavailability, although further studies would be needed to confirm this.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
4-acetyloxy-3-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQHBWNTRVUICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611813 | |
| Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-3-bromobenzoic acid | |
CAS RN |
72415-57-7 | |
| Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)
![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)


![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)


![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)


